2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
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Overview
Description
2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[222]octan-3-one is a complex organic compound that features a benzothiophene moiety linked to a bicyclic azabicyclooctane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one typically involves the condensation of 1-azabicyclo[2.2.2]octan-3-one with 1-benzothiophene-3-carboxaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization from a suitable solvent, such as methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: The benzothiophene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The bicyclic structure may enhance the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[(Thiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one: Similar structure but with a thiophene ring instead of a benzothiophene ring.
(2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one: Contains a pyridine ring instead of a benzothiophene ring.
Uniqueness
2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[222]octan-3-one is unique due to the presence of the benzothiophene moiety, which imparts distinct electronic and steric properties
Properties
CAS No. |
645417-46-5 |
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Molecular Formula |
C16H15NOS |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C16H15NOS/c18-16-11-5-7-17(8-6-11)14(16)9-12-10-19-15-4-2-1-3-13(12)15/h1-4,9-11H,5-8H2 |
InChI Key |
BLOXLSMGWHKLRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
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